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Welcome to the technical support center for the cryopreservation of CD235a expressing cells.

This resource is designed to assist researchers, scientists, and drug development

professionals in successfully cryopreserving, thawing, and utilizing these cells in their

experiments. Below you will find troubleshooting guides and frequently asked questions to

address common issues encountered during the cryopreservation process.

Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low cell viability after thawing CD235a expressing

cells?

A1: The most common causes of low post-thaw viability are suboptimal freezing rates,

inappropriate cryoprotectant concentration, and improper thawing techniques. Ice crystal

formation during slow freezing or rapid thawing can damage cell membranes, leading to lysis.

Additionally, the toxicity of cryoprotectants like DMSO and osmotic stress during their addition

and removal can significantly impact cell survival.[1][2][3]

Q2: Will cryopreservation affect the expression of the CD235a antigen on my cells?

A2: Studies on other red blood cell surface markers, such as CD47, have shown that high-

glycerol cryopreservation methods do not lead to significant changes in their expression levels.

[4] However, the overall health of the cells post-thaw can influence antibody binding and

detection in assays like flow cytometry. It is always recommended to validate your specific

antibody and staining protocol on a small batch of cryopreserved cells.
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Q3: Can I use cryopreserved CD235a expressing cells directly in my flow cytometry assay after

thawing?

A3: While it is possible, it is highly recommended to allow the cells to recover for a short period

(e.g., 1-2 hours) in an appropriate culture medium after thawing and washing. This allows the

cells to regain their morphological and physiological integrity, which can improve the quality of

flow cytometry data. For some applications, a 24-hour recovery period may be beneficial.[5]

Always use freshly isolated cells as a control whenever possible.[6][7][8]

Q4: What is the difference between using DMSO and glycerol as a cryoprotectant for CD235a

expressing cells?

A4: Both DMSO and glycerol are effective cryoprotectants. Glycerol is traditionally used for the

cryopreservation of red blood cells, often at high concentrations (20-40%).[1] DMSO is more

commonly used for a wider variety of cell types, typically at concentrations of 5-10%.[3] The

choice of cryoprotectant can depend on your specific cell type (e.g., mature red blood cells vs.

erythroblasts) and downstream application. High concentrations of glycerol require a more

extensive washing procedure post-thaw to prevent osmotic lysis.[1][9]

Troubleshooting Guides
Issue 1: Low Post-Thaw Cell Viability
Symptoms:

Low cell count after thawing and washing.

High percentage of dead cells determined by viability assays (e.g., Trypan Blue, Propidium

Iodide).

Visible cell debris in the culture vessel.

Possible Causes and Solutions:
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Possible Cause Recommended Solution

Inappropriate Cooling Rate

Use a controlled-rate freezer set to -1°C/minute

or a commercially available freezing container

(e.g., Mr. Frosty) placed at -80°C overnight.[1][2]

Avoid uncontrolled, rapid freezing.

Suboptimal Cryoprotectant Concentration

Titrate the concentration of your cryoprotectant

(e.g., 5-10% DMSO or 20-40% glycerol) to

determine the optimal concentration for your

specific cells.[10][11]

Cryoprotectant Toxicity

Minimize the exposure time of cells to the

cryoprotectant at room temperature before

freezing. Perform all steps on ice.[12]

Improper Thawing Technique

Thaw cryovials rapidly in a 37°C water bath until

a small ice crystal remains.[1][2] Do not allow

the cell suspension to warm up completely in

the vial.

Osmotic Shock During Washing

Add pre-warmed culture medium dropwise to

the thawed cell suspension to gradually dilute

the cryoprotectant before centrifugation. For

high glycerol concentrations, a stepwise

reduction in saline concentration during washing

is crucial.[13]

Mechanical Stress

Handle cells gently during pipetting and

centrifugation. Avoid vigorous vortexing.

Centrifuge at low speeds (e.g., 200-400 x g) for

5-10 minutes.[14]

Issue 2: Poor Performance in Downstream Assays (e.g.,
Flow Cytometry)
Symptoms:

Weak or no fluorescence signal for CD235a.
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High background staining.

Altered forward and side scatter profiles compared to fresh cells.

Possible Causes and Solutions:

Possible Cause Recommended Solution

Altered Antigen Expression/Accessibility

While major changes to CD235a expression are

not expected, it's good practice to include a

post-thaw recovery step. If issues persist,

consider staining before cryopreservation,

though this may affect cell viability.[15]

Non-Specific Antibody Binding

Include a blocking step with Fc receptor

blockers or serum from the same species as

your secondary antibody to reduce non-specific

binding.[6][8]

Cell Debris and Aggregates

Ensure complete removal of red blood cell

debris after lysis (if applicable).[7] Gently filter

the cell suspension through a cell strainer

before staining to remove clumps.

Cryopreservation-Induced Cell Stress

Allow cells to recover in culture for at least 1-2

hours post-thaw before staining. This can help

restore normal cell morphology and reduce

autofluorescence.

Suboptimal Staining Protocol

Re-titrate your anti-CD235a antibody on

cryopreserved cells to determine the optimal

concentration, as it may differ from that for fresh

cells.

Quantitative Data Summary
Table 1: Comparison of Post-Thaw Viability with Different Cryoprotectants

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8313010/
https://www.creativebiolabs.net/flow-cytometry.htm
https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-troubleshooting
https://www.cellsignal.com/learn-and-support/troubleshooting/flow-cytometry-troubleshooting-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Type Cryoprotectant Concentration
Post-Thaw
Viability (%)

Reference

Vero Cells Glycerol 10% 89.4 [10]

Vero Cells DMSO 10% 75 [10]

Human

Conjunctival

Cells

Glycerol 10% 60.6 ± 7.9 [3]

Human

Conjunctival

Cells

DMSO 10% 79.9 ± 7.0 [3]

Table 2: Recovery of Red Blood Cells with Different Cryopreservation Protocols

Cryoprotectant
Cocktail

Cooling Rate
Post-Thaw
Recovery (%)

Reference

10% DMSO -1°C/min ~80 (post-wash) [1][2]

10% DMSO + 100mM

Trehalose +

Polyampholyte

-1°C/min 97 (pre-wash) [1][2]

4% Dimethylglycine

(DMG)

Direct immersion in

LN2
72.15 ± 1.22 [16]

Experimental Protocols
Protocol 1: Cryopreservation of CD235a Expressing
Cells using DMSO
Materials:

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

Cryopreservation medium (Complete culture medium with 10% DMSO and 20% FBS)
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Sterile cryovials

Controlled-rate freezing container

Method:

Harvest and count the cells. Ensure cell viability is >90%.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Resuspend the cell pellet in cold complete culture medium to a concentration of 1-5 x 10^6

cells/mL.

Slowly add an equal volume of cold cryopreservation medium (2x concentration) to the cell

suspension while gently mixing. The final DMSO concentration will be 10%.

Aliquot the cell suspension into sterile cryovials.

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

Transfer the cryovials to a liquid nitrogen tank for long-term storage.

Protocol 2: Thawing of Cryopreserved Cells
Materials:

Complete culture medium, pre-warmed to 37°C

Sterile centrifuge tubes

Water bath at 37°C

Method:

Quickly remove the cryovial from liquid nitrogen storage.

Immediately place the vial in a 37°C water bath and gently agitate until only a small ice

crystal remains.
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Wipe the outside of the vial with 70% ethanol before opening in a sterile hood.

Slowly transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed

complete culture medium.

Centrifuge at 200 x g for 5 minutes to pellet the cells.

Discard the supernatant containing the cryoprotectant.

Gently resuspend the cell pellet in fresh, pre-warmed culture medium for your downstream

application.
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Figure 1. Standard Cryopreservation Workflow
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Figure 1. Standard Cryopreservation Workflow

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b12299716?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2. Recommended Thawing Protocol
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Figure 2. Recommended Thawing Protocol
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Figure 3. Troubleshooting Low Post-Thaw Viability
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Figure 3. Troubleshooting Low Post-Thaw Viability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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